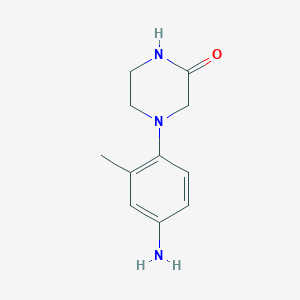

4-(4-Amino-2-methylphenyl)piperazin-2-one

Beschreibung

4-(4-Amino-2-methylphenyl)piperazin-2-one is a piperazinone derivative characterized by a phenyl ring substituted with an amino group and a methyl group at the 4- and 2-positions, respectively.

Eigenschaften

Molekularformel |

C11H15N3O |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

4-(4-amino-2-methylphenyl)piperazin-2-one |

InChI |

InChI=1S/C11H15N3O/c1-8-6-9(12)2-3-10(8)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) |

InChI-Schlüssel |

XDLVHICOJKEAEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N)N2CCNC(=O)C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-methylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(4-Amino-2-methylphenyl)piperazin-2-on hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf verschiedene Enzyme und Rezeptoren.

Medizin: Es wird auf seine potenzielle Verwendung in der Pharmazie untersucht, insbesondere als Vorläufer für Medikamente, die auf neurologische und psychiatrische Erkrankungen abzielen.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Amino-2-methylphenyl)piperazin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es als Agonist oder Antagonist an bestimmten Neurotransmitterrezeptoren wirken und neurologische Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

4-(4-Amino-2-methylphenyl)piperazin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to drugs that target neurological and psychiatric disorders.

Industry: The compound is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 4-(4-Amino-2-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Piperazinone derivatives vary significantly in their substituents, influencing their physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., in Nutlin-3 and DPP-IV inhibitors) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Steric Effects : Bulky substituents (e.g., in Nutlin-3) improve selectivity for protein-protein interaction inhibitors like MDM2 .

Anticancer Activity

- Piperazinone Derivatives with Chlorophenyl Groups: Compounds such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 12–45 µM .

- Nutlin-3: A potent MDM2 inhibitor, showing nanomolar affinity (IC₅₀ = 0.13 µM) for reactivating p53 in pancreatic cancer models .

Enzyme Inhibition

- DPP-IV Inhibitors: The reference compound 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one exhibited strong binding to DPP-IV (PDB ID: 5Y7H) via interactions with the catalytic triad (e.g., Tyr547, Glu205/206) .

Receptor Modulation

- Dopamine D3 Receptor Ligands : Derivatives like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide showed selectivity for D3 over D2 receptors, attributed to dichlorophenyl substituents .

Biologische Aktivität

4-(4-Amino-2-methylphenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an amino group and a methyl group on the phenyl moiety. Its chemical structure is represented as follows:

The biological activity of 4-(4-Amino-2-methylphenyl)piperazin-2-one is primarily attributed to its interaction with various molecular targets, including receptors involved in cell signaling pathways. Specifically, it has been noted for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a critical role in cell proliferation and differentiation processes. By inhibiting FGFR activity, the compound can potentially induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Activity

Research has demonstrated that 4-(4-Amino-2-methylphenyl)piperazin-2-one exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate FGFR signaling pathways is crucial for its anticancer effects .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies indicate that it may possess anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine pathways. This suggests that 4-(4-Amino-2-methylphenyl)piperazin-2-one could be explored further for the treatment of mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Neuropharmacological | Anxiolytic effects | |

| FGFR Inhibition | Induction of apoptosis |

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of 4-(4-Amino-2-methylphenyl)piperazin-2-one against breast cancer cells, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior potency. The study highlighted the compound's ability to trigger apoptotic pathways, leading to enhanced cell death in treated cells compared to controls .

Case Study: Neuropharmacological Assessment

A separate investigation into the neuropharmacological effects revealed that administration of 4-(4-Amino-2-methylphenyl)piperazin-2-one in animal models resulted in reduced anxiety-like behaviors in elevated plus maze tests. These findings suggest potential therapeutic applications in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.